H-Tyr-OEt.HCl

Beschreibung

Significance in Amino Acid Derivative Research

The scientific importance of L-Tyrosine ethyl ester hydrochloride stems from its role as a versatile intermediate and building block. The esterification of the carboxyl group of L-tyrosine to form the ethyl ester serves as a protective measure in peptide synthesis. This protection prevents the carboxyl group from participating in unintended reactions while the amino group of another amino acid is being coupled to form a peptide bond. chemicalbook.comontosight.ai

Furthermore, the modification into an ethyl ester hydrochloride salt enhances the compound's solubility and stability, which facilitates its use in various experimental settings. chemimpex.com This improved bioavailability is a significant factor in studies related to neurochemistry and metabolic pathways. chemimpex.com Researchers utilize this derivative to investigate the synthesis of neurotransmitters, as L-tyrosine is a direct precursor to key catecholamines such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine. ontosight.ai The ability of this derivative to potentially cross the blood-brain barrier more efficiently than its parent compound makes it a subject of interest in neurological research. ontosight.aichemimpex.com

Historical Context of Esterified Amino Acid Investigations

The investigation of amino acids has a rich history dating back to the early 19th century, with the discovery of asparagine in 1806. wikipedia.org However, the systematic study and manipulation of amino acids, including their esterification, gained significant momentum in the mid-20th century with the advent of new analytical and synthetic techniques.

The development of chromatography by Moore and Stein in the 1950s revolutionized the analysis of amino acids. researchgate.net Early gas chromatography methods often required the conversion of non-volatile amino acids into more volatile derivatives, such as their n-butyl N-trifluoroacetyl esters, to enable their separation and quantification. researchgate.net This necessity spurred research into the esterification of amino acids, laying the groundwork for the synthesis of specific derivatives like L-Tyrosine ethyl ester hydrochloride.

The subsequent development of solid-phase peptide synthesis by Bruce Merrifield in the 1960s further highlighted the importance of amino acid derivatives. This technique, which remains a cornerstone of peptide chemistry, relies on the use of amino acids with protected functional groups to allow for the controlled, stepwise assembly of peptide chains. The use of ester groups as a form of protection for the carboxylic acid function became a standard practice in these synthetic strategies.

Conceptual Framework of L-Tyrosine Ethyl Ester Hydrochloride in Biological and Chemical Systems

The utility of L-Tyrosine ethyl ester hydrochloride in research is grounded in its function as a precursor and a monomer for more complex structures. In biological systems, it is investigated as a pro-drug form of L-tyrosine, potentially offering a more efficient means of delivering this amino acid to target tissues for the synthesis of proteins and neurotransmitters. ontosight.ainih.gov

In the realm of materials science and polymer chemistry, L-Tyrosine ethyl ester hydrochloride serves as a valuable monomer for the synthesis of poly(L-tyrosine) and other polymers. chemicalbook.comnih.gov The enzymatic polymerization of tyrosine ester hydrochlorides, catalyzed by enzymes such as papain or peroxidases, allows for the creation of polypeptides with specific structures. nih.gov These tyrosine-derived polymers are of interest for their potential applications as biodegradable materials and in drug delivery systems. researchgate.net The ability to control the polymerization process and the resulting polymer structure makes these derivatives important tools in the development of novel biomaterials. nih.govresearchgate.net

Physicochemical Properties of L-Tyrosine Ethyl Ester Hydrochloride

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₆ClNO₃ | chemimpex.com |

| Molecular Weight | 245.70 g/mol | sigmaaldrich.com |

| Appearance | White to off-white crystalline powder | chemimpex.comfengchengroup.com |

| Melting Point | 165-175 °C | chemimpex.com |

| Solubility | Soluble in water. | fengchengroup.comchemicalbook.com |

| Optical Rotation | [α]D²⁰ = -6.5 ± 1º (c=2 in H₂O) | chemimpex.com |

| CAS Number | 4089-07-0 | chemimpex.com |

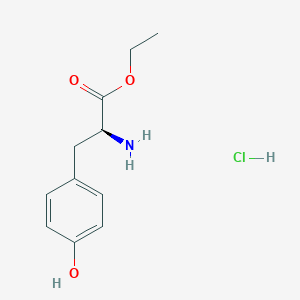

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQULAXAVRFIAHN-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4089-07-0 | |

| Record name | L-Tyrosine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4089-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosine ethyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004089070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-tyrosinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROSINE ETHYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAP58DAZ1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Direct Esterification Processes of L-Tyrosine

The most common method for preparing L-Tyrosine ethyl ester hydrochloride is through the direct esterification of L-tyrosine with ethanol (B145695). This transformation is typically facilitated by an acid catalyst.

Acid-Catalyzed Esterification Protocols

Acid-catalyzed esterification, often referred to as the Fischer esterification, is a cornerstone method for producing L-Tyrosine ethyl ester. The reaction involves heating L-tyrosine in ethanol in the presence of a strong acid. Common catalysts include hydrogen chloride (HCl) and thionyl chloride (SOCl2). chemicalbook.com

One established protocol involves the reaction of L-tyrosine with ethanolic hydrogen chloride, which has been shown to produce the hydrochloride salt in good yields, approximately 80%. chemicalbook.com An alternative and highly efficient method utilizes thionyl chloride. In this procedure, L-tyrosine is suspended in ethanol, and thionyl chloride is added dropwise, followed by a reaction under reflux conditions. chemicalbook.com Upon completion, the reaction mixture is concentrated, and the product is precipitated, leading to yields as high as 94.7%. chemicalbook.com

Other acid catalysts, such as p-toluenesulfonic acid, have also been employed for the esterification of L-tyrosine with various fatty alcohols, followed by treatment with HCl gas to form the corresponding hydrochloride salts. researchgate.net Solid superacid catalysts, like a plasma-modified SO42−/S2O82−/SnO2-Al2O3, have been investigated for the esterification of tyrosine with methanol, demonstrating high yields for sterically demanding substrates. researchgate.netmdpi.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of L-Tyrosine ethyl ester hydrochloride. Key parameters that influence the outcome of the esterification reaction include temperature, catalyst concentration, and the ratio of alcohol to the amino acid. angolaonline.net Studies on the esterification of fatty acids have shown that temperature and the presence of water in the alcohol can significantly impact the reaction conversion. angolaonline.netresearchgate.net

For sterically hindered substrates like tyrosine, specialized catalysts have been developed to improve reaction efficiency. For instance, a radio frequency plasma-modified solid superacid catalyst achieved a 92.1% yield for methyl tyrosine under optimized conditions of 180 °C and 0.8 MPa N2 pressure over 6 hours. mdpi.com Monitoring the reaction's progress, often by techniques like Thin Layer Chromatography (TLC), ensures that the reaction is driven to completion before workup, which is critical for achieving high yields. chemicalbook.com The isolation process, typically involving vacuum concentration and precipitation with a non-polar solvent like petroleum ether, also plays a significant role in the final yield and purity of the product. chemicalbook.com

Functional Group Modifications and Derivatization Strategies

The structure of L-Tyrosine ethyl ester, featuring a primary amine, a phenolic hydroxyl group, and an ester, allows for a wide range of chemical modifications. These derivatization strategies are key to synthesizing a diverse array of compounds for various applications.

N-Alkylation and N-Acylation Reactions

The amino group of L-Tyrosine ethyl ester is a primary site for functionalization.

N-Acylation: A straightforward and efficient method for the synthesis of N-acetyl-L-tyrosine ethyl ester involves the reaction of L-tyrosine ethyl ester (or its hydrochloride salt) with acetyl chloride in the presence of a base like triethylamine (B128534). tandfonline.com This approach is noted for its high efficiency and convenience compared to methods that start with the acetylation of L-tyrosine, which can lead to racemization and diacylation by-products. tandfonline.com N-acetyl-L-tyrosine ethyl ester is a valuable compound used as a substrate in studies of various proteases and esterases. sigmaaldrich.com

N-Alkylation: While direct N-alkylation can be performed, it can sometimes be accompanied by O-alkylation. For instance, the reaction of L-tyrosine esters with bromoethane (B45996) has been reported to result in the ethylation of both the amino and hydroxyl groups. researchgate.net

| Reactant | Reagent | Product | Notes |

|---|---|---|---|

| L-Tyrosine ethyl ester hydrochloride | Acetyl chloride, Triethylamine | N-Acetyl-L-tyrosine ethyl ester | Highly efficient and convenient procedure. tandfonline.com |

O-Alkylation and Phenolic Hydroxyl Functionalization

The phenolic hydroxyl group of L-Tyrosine ethyl ester is another key site for derivatization, enabling the synthesis of various ethers.

O-Alkylation: The synthesis of O-alkyl tyrosine derivatives can be achieved by reacting tyrosine with an alkyl halide in a solvent like dimethyl sulfoxide (B87167) under highly alkaline conditions. google.com This reaction can lead to both O-alkylation and esterification (di-alkylation). The ratio of products can be controlled by adjusting the stoichiometry of the alkyl halide. Using at least two equivalents of alkyl halide per mole of tyrosine favors the formation of the O-alkylated ester. google.com Conversely, saponification with a dilute base after the reaction can eliminate the ester by-product to yield the O-alkyltyrosine. google.com This methodology has been used to prepare compounds like O-butyltyrosine and its corresponding ester. google.com The phenolic hydroxyl group is a target for creating diphenolic monomers from tyrosine dipeptides, which are building blocks for biodegradable polymers like polycarbonates and polyarylates. nih.gov

| Reactant | Reagent | Solvent | Conditions | Primary Product |

|---|---|---|---|---|

| L-Tyrosine | Alkyl halide (~2 equivalents) | Dimethyl sulfoxide | Aqueous sodium hydroxide, >50°C | Ester of O-alkyltyrosine google.com |

| L-Tyrosine | Alkyl halide (~1 equivalent) | Dimethyl sulfoxide | Aqueous sodium hydroxide, >50°C | O-alkyltyrosine google.com |

Formation of Quaternary Ammonium (B1175870) Derivatives

The amino group of L-tyrosine ester derivatives can be further alkylated to form quaternary ammonium salts. researchgate.net These cationic derivatives are of interest for various applications. The synthesis typically involves the reaction of an N-alkylated or N,O-dialkylated tyrosine ester with an alkylating agent, such as methyl iodide, to quaternize the nitrogen atom. researchgate.net For example, after ethylation of both the amino and hydroxyl groups of an L-tyrosine ester, subsequent quaternization with methyl iodide can yield diethylmethyl ester derivatives. researchgate.net The synthesis of quaternary ammonium compounds often involves reacting a precursor amine with an alkyl halide in a suitable solvent, such as acetone, over several days at room temperature. mdpi.com This strategy has been applied to various scaffolds to create compounds with specific biological activities. mdpi.comnih.gov

Synthesis of Imines and Schiff Bases

The primary amine group of L-Tyrosine ethyl ester hydrochloride is a key site for nucleophilic reactions, most notably the formation of imines, commonly known as Schiff bases, through condensation with aldehydes or ketones. This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine.

While L-Tyrosine is often used, the principle extends to its ethyl ester derivative. For instance, Schiff base transition metal complexes have been synthesized using L-tyrosine and various aldehydes, such as 2'-hydroxyacetophenone. In a typical procedure, the amino acid is dissolved in a suitable solvent, and the aldehyde or ketone is added, often with gentle heating, to drive the condensation reaction forward. The resulting Schiff base ligand, featuring the tyrosine backbone, can then be used to chelate metal ions. This reactivity highlights the utility of the tyrosine scaffold in coordination chemistry.

Preparation of Thiol Derivatives

Introducing a thiol (-SH) group to the L-Tyrosine ethyl ester hydrochloride molecule can be achieved by targeting its primary amine function. While the hydrochloride salt is stable, the free amine can be made available for reaction under basic conditions. A robust method for this transformation is the amidation of the amino group with a protected thiol-containing carboxylic acid.

A relevant synthetic strategy involves the use of N-acetylthioacetic acid as the thiolating agent. In a process analogous to peptide coupling, the free amino group of a tyrosine ester can be reacted with N-acetylthioacetic acid in the presence of a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine). This forms an amide bond, linking the acetylthioacetyl moiety to the tyrosine nitrogen. The final step would involve the deprotection of the acetyl group (e.g., via hydrolysis) to liberate the free thiol, yielding the desired N-linked thiol derivative. This approach is demonstrated in the synthesis of L-tyrosine thiol carboxylic acid inhibitors where a Boc-protected L-tyrosine methyl ester is used as the starting material. nih.gov

Nitration of the Aromatic Ring

The phenol (B47542) group in L-Tyrosine ethyl ester hydrochloride activates the aromatic ring, making it susceptible to electrophilic aromatic substitution (EAS) reactions. A prime example of this is the nitration of the ring. This reaction introduces a nitro (-NO₂) group onto the benzene (B151609) ring, typically at the position ortho to the hydroxyl group due to its strong activating and directing effects.

The nitration is generally carried out using a nitrating agent, such as nitric acid, often in the presence of a stronger acid like sulfuric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). The reaction with L-Tyrosine or its esters results in the formation of 3-nitro-L-tyrosine derivatives. The existence and commercial availability of 3-Nitro-L-tyrosine ethyl ester hydrochloride confirms this specific transformation. nih.govgoogle.com

| Reaction | Reagents | Product |

| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 3-Nitro-L-tyrosine ethyl ester hydrochloride |

Asymmetric Synthesis and Chiral Resolution

The inherent chirality of L-Tyrosine ethyl ester hydrochloride, derived from the naturally occurring L-amino acid, makes it a valuable component in the field of stereoselective chemistry.

Enantioselective Synthesis Approaches

L-Tyrosine ethyl ester hydrochloride serves as a versatile chiral building block or "chiral pool" starting material. Its well-defined stereocenter is preserved and utilized to induce chirality in new, more complex molecules. An example of this application is in the synthesis of chiral piperazines. In such syntheses, derivatives of L-tyrosine are coupled and cyclized, where the original stereochemistry of the amino acid dictates the stereochemistry of the final heterocyclic product. ucla.edu This strategy is fundamental in medicinal chemistry for creating enantiomerically pure compounds.

Resolution of Racemic Mixtures

While L-Tyrosine ethyl ester hydrochloride is itself enantiomerically pure, the principle of chiral resolution is fundamental to obtaining such compounds if a racemic synthesis were performed. The resolution of a racemic mixture (a 50:50 mixture of two enantiomers) is a critical process in stereochemistry. sigmaaldrich.com Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or simple crystallization. nih.gov

The most common method for resolving a racemic amine, such as a hypothetical racemic tyrosine ethyl ester, is through the formation of diastereomeric salts. sigmaaldrich.com This chemical resolution process involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent. For a racemic amine, a chiral acid like (+)-tartaric acid or (-)-mandelic acid is used. nih.gov The reaction produces a pair of diastereomeric salts (e.g., R-amine/R-acid and S-amine/R-acid), which, unlike enantiomers, have different physical properties, including solubility. sigmaaldrich.com This difference allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the addition of a base regenerates the chiral resolving agent and liberates the individual, enantiomerically pure amines.

Advanced Synthetic Routes for Complex Architectures

Beyond simple transformations, L-Tyrosine ethyl ester hydrochloride is a monomeric unit for the construction of sophisticated macromolecular and complex organic structures. Its derivatives are employed in multi-step syntheses to produce high-value molecules and polymers.

One advanced application is in the synthesis of selectively protected L-Dopa derivatives, which are important in medicinal chemistry. L-tyrosine can be converted through a multi-step pathway involving reactions like the Reimer-Tiemann and Dakin reactions to introduce a second hydroxyl group onto the aromatic ring, yielding the L-Dopa scaffold.

Furthermore, tyrosine derivatives are used to build high-molecular-weight polypeptides. An innovative strategy known as steric hindrance-assisted ring-opening polymerization (SHAROP) has been developed to synthesize β-sheet poly(L-tyrosine) with over 250 units. This method allows for the creation of well-defined block copolymers, leading to unexplored nano-assemblies based on poly(L-tyrosine).

Incorporation into Polymeric Systems

L-Tyrosine ethyl ester hydrochloride is a key monomer in the enzymatic synthesis of tyrosine-containing polymers, which are of significant interest as biomaterials due to their biocompatibility and biodegradability. acs.org The esterification of the carboxylic acid group enhances the monomer's solubility in organic solvents and modifies its reactivity for polymerization reactions.

One prominent method for incorporating L-Tyrosine ethyl ester hydrochloride into polymeric chains is through oxidative polymerization catalyzed by enzymes such as horseradish peroxidase (HRP) or papain. acs.orgchemicalbook.com For instance, HRP-catalyzed polymerization in the presence of hydrogen peroxide leads to the formation of poly(tyrosine ethyl ester) through the coupling of the phenolic rings. acs.org This process can be tailored for specific applications, such as surface patterning on modified gold surfaces. acs.org The resulting polymers are often insoluble in aqueous media, but their properties can be altered by subsequent hydrolysis of the ester groups to yield water-soluble poly(L-tyrosine). acs.org

Papain-catalyzed polymerization of L-Tyrosine ethyl ester hydrochloride, on the other hand, results in the formation of poly(L-tyrosine) with α-peptide bonds, demonstrating a different polymerization mechanism. acs.orgchemicalbook.com This enzymatic approach offers a mild and selective method for creating polypeptide structures.

The characteristics of the resulting polymers, such as molecular weight and polydispersity index (PDI), are influenced by the reaction conditions, including the choice of enzyme, solvent, and pH. acs.org These tyrosine-derived polymers, including polycarbonates, polyarylates, and poly(ester-urethane)s, are explored for various biomedical applications. acs.orgnih.govresearchgate.netnih.gov

Table 1: Enzymatic Polymerization of L-Tyrosine Ethyl Ester Hydrochloride

| Catalyst | Polymerization Type | Resulting Polymer | Key Features |

| Horseradish Peroxidase (HRP) | Oxidative Polymerization | Poly(tyrosine ethyl ester) | Benzene ring coupling; insoluble in aqueous media. acs.org |

| Papain | Peptide Bond Formation | Poly(L-tyrosine) | Forms α-peptide structures. acs.orgchemicalbook.com |

Detailed research findings have demonstrated the ability to control the molecular weight of poly(tyrosine ethyl ester) synthesized via papain catalysis, with number average molecular weights (Mn) ranging from 1,500 to 4,000 and a PDI between 1.7 and 3.6. acs.org

Multi-Step Synthesis of L-Tyrosine Analogs

As a protected form of L-Tyrosine, L-Tyrosine ethyl ester hydrochloride is a valuable intermediate in the multi-step synthesis of various L-Tyrosine analogs. chemicalbook.comontosight.ai The ethyl ester group serves as a protecting group for the carboxylic acid, allowing for selective reactions at the amino and phenolic hydroxyl groups.

The synthesis of L-Tyrosine analogs often begins with the esterification of L-Tyrosine to produce the corresponding ester hydrochloride. chemicalbook.comchemicalbook.com This initial step is crucial for subsequent modifications. For example, the free amino group of L-Tyrosine ethyl ester hydrochloride can undergo amidation reactions. A mixture of L-Tyrosine ethyl ester hydrochloride, an appropriate acid anhydride, and a base like triethylamine in a solvent such as dry tetrahydrofuran (B95107) can be warmed to produce N-acylated tyrosine derivatives. chemicalbook.com

Furthermore, the phenolic hydroxyl group can be modified through etherification reactions. While a patent describes the etherification of the closely related N-protected L-tyrosine methyl ester, similar principles apply to the ethyl ester derivative. google.com These reactions typically involve reacting the phenolic hydroxyl group with an alkyl halide or other electrophiles in the presence of a base.

The sequential modification of the amino and phenolic hydroxyl groups, followed by the eventual deprotection of the carboxylic acid, allows for the synthesis of a wide array of complex L-Tyrosine analogs with tailored properties for various applications, including pharmaceutical development. google.comchemimpex.com

Table 2: Representative Reactions in the Synthesis of L-Tyrosine Analogs from L-Tyrosine Ethyl Ester Hydrochloride

| Reaction Type | Reagents | Functional Group Modified | Product Type |

| Amidation | Acid Anhydride, Triethylamine | Amino Group | N-Acyl-L-Tyrosine Ethyl Ester chemicalbook.com |

| Etherification | Alkyl Halide, Base | Phenolic Hydroxyl Group | O-Alkyl-L-Tyrosine Ethyl Ester |

For instance, a patented process for preparing L-tyrosine derivatives involves an initial esterification to the methyl ester hydrochloride, followed by amidation of the amino group with trifluoroacetic anhydride, etherification of the phenolic hydroxyl group, and subsequent hydrolysis of the ester and further amidation. google.com This highlights the utility of the ester hydrochloride as a key intermediate in a multi-step synthetic sequence.

Spectroscopic and Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including L-Tyrosine ethyl ester hydrochloride. By probing the magnetic properties of atomic nuclei, NMR provides profound insights into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

The ¹H NMR spectrum of L-Tyrosine ethyl ester hydrochloride in a suitable solvent like deuterium (B1214612) oxide (D₂O) would exhibit characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenolic ring typically appear as two doublets in the range of δ 6.8-7.2 ppm. The α-proton, adjacent to the amino and ester groups, would likely resonate as a triplet around δ 4.3 ppm. The β-protons of the side chain would present as a multiplet, often a doublet of doublets, around δ 3.2 ppm. The ethyl ester group would be identified by a quartet for the methylene (B1212753) (-CH₂-) protons at approximately δ 4.2 ppm and a triplet for the methyl (-CH₃) protons around δ 1.2 ppm. The protons of the amine (NH₃⁺) and hydroxyl (-OH) groups may be exchanged with the deuterium in D₂O, often resulting in their signals not being observed or appearing as a broad peak.

Expected ¹H NMR Chemical Shifts for L-Tyrosine Ethyl Ester Hydrochloride

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -OH) | ~ 7.1-7.2 | Doublet |

| Aromatic (meta to -OH) | ~ 6.8-6.9 | Doublet |

| α-CH | ~ 4.3 | Triplet |

| β-CH₂ | ~ 3.2 | Multiplet |

| Ester -OCH₂- | ~ 4.2 | Quartet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Molecular Conformation and Dynamics

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Analysis of L-Tyrosine hydrochloride provides a basis for predicting the ¹³C NMR spectrum of its ethyl ester derivative. nih.gov The spectrum of L-Tyrosine hydrochloride shows the carboxyl carbon at approximately 172.6 ppm, the α-carbon at 55.4 ppm, and the β-carbon at 35.9 ppm. nih.gov The aromatic carbons resonate between 110 and 140 ppm, with the carbon bearing the hydroxyl group appearing at a downfield shift of around 156.4 ppm. nih.gov

For L-Tyrosine ethyl ester hydrochloride, the ester carbonyl carbon is expected to resonate at a slightly different chemical shift compared to the carboxylic acid carbon, typically in the range of 170-175 ppm. The carbons of the ethyl group will introduce two new signals: the -OCH₂- carbon around 61-63 ppm and the -CH₃ carbon around 14-15 ppm. These shifts are crucial for confirming the presence of the ethyl ester moiety.

Predicted ¹³C NMR Chemical Shifts for L-Tyrosine Ethyl Ester Hydrochloride

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~ 171 |

| Aromatic (C-OH) | ~ 156 |

| Aromatic (C-H) | ~ 131, 116 |

| Aromatic (C-Cβ) | ~ 127 |

| Ester (-OCH₂-) | ~ 62 |

| α-Carbon | ~ 55 |

| β-Carbon | ~ 37 |

Note: These are predicted values based on related structures and can be influenced by experimental conditions.

Solid-State Magic Angle Spinning NMR (MAS NMR) for Crystalline Polymorphs

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid, crystalline form. Magic Angle Spinning (MAS) is a crucial component of ssNMR that averages out anisotropic interactions, leading to higher resolution spectra.

A study on a uniformly ¹³C-labeled sample of L-tyrosine-ethylester demonstrated the utility of MAS NMR in determining its three-dimensional conformation and molecular dynamics. nih.gov This approach allows for the precise measurement of internuclear distances and torsion angles, providing a detailed picture of the molecule's solid-state structure. Furthermore, ssNMR can be instrumental in identifying and characterizing different crystalline polymorphs of L-Tyrosine ethyl ester hydrochloride. Polymorphs, which are different crystalline forms of the same compound, can exhibit distinct physical properties, and ssNMR provides a non-destructive method to differentiate them based on variations in their chemical shifts and relaxation times. nih.gov Studies on other amino acids have shown that techniques like ¹⁴N and ¹⁷O ssNMR can provide detailed information about hydrogen bonding and the local environment of heteroatoms. nih.govresearchgate.net

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like L-Tyrosine ethyl ester hydrochloride. In ESI-MS, the compound is typically dissolved in a polar solvent and sprayed through a charged capillary, generating gas-phase ions.

For L-Tyrosine ethyl ester hydrochloride, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion [M+H]⁺. Given the molecular formula C₁₁H₁₅NO₃ for the free base, the expected monoisotopic mass is 209.1052 u. The hydrochloride salt would have a molecular weight of 245.57 g/mol . Research on tyrosine and its derivatives using ESI-MS has revealed interesting aspects of their ionization behavior. For instance, studies have shown that depending on the solution conditions, tyrosine can be deprotonated at either the carboxylic acid or the phenolic hydroxyl group, leading to different isomeric ions in the gas phase. While this is more relevant for negative ion mode, it highlights the nuanced information that can be gleaned from ESI-MS experiments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of a molecule. For L-Tyrosine ethyl ester, the calculated monoisotopic mass of the [M+H]⁺ ion is 210.1125 u (for C₁₁H₁₆NO₃⁺). An experimental HRMS measurement confirming this mass would provide strong evidence for the compound's identity and purity.

HRMS, often coupled with liquid chromatography (LC-HRMS), is a powerful technique for identifying and quantifying compounds in complex mixtures. nih.gov In the context of L-Tyrosine ethyl ester hydrochloride research, LC-HRMS could be used to study its metabolic fate or to detect related impurities with high sensitivity and specificity. nih.govnih.gov The high resolving power of modern mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, can separate ions with very similar mass-to-charge ratios, which is crucial for the analysis of complex biological or chemical samples. nih.govthermofisher.com

Table of Mentioned Compounds

| Compound Name |

|---|

| L-Tyrosine ethyl ester hydrochloride |

| L-Tyrosine |

| L-Tyrosine hydrochloride |

X-ray Diffraction and Solid-State Analysis

X-ray diffraction (XRD) techniques are fundamental in the solid-state characterization of crystalline materials like L-Tyrosine ethyl ester hydrochloride. These methods provide detailed information about the crystal lattice, molecular arrangement, and polymorphic forms.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For chiral molecules such as L-Tyrosine ethyl ester hydrochloride, this technique unambiguously establishes the absolute configuration. The analysis of L-tyrosine hydrohalides, including the closely related L-tyrosine hydrochloride, confirms a monoclinic crystal system with the space group P21, which is characteristic of chiral molecules. ias.ac.inresearchgate.net While a complete single-crystal structure of the ethyl ester hydrochloride form was initially noted as lacking full resolution, subsequent studies have confirmed its key structural features. researchgate.net

A new polymorph, designated Form III, was identified when the commercial form of L-tyrosine ethyl ester was subjected to high pressure. rsc.org Its structure was solved using synchrotron X-ray diffraction, revealing an orthorhombic unit cell with the space group P2₁2₁2₁. rsc.org This detailed structural solution provides precise bond lengths, angles, and the conformation of the molecule in the solid state, confirming the retention of the "L" configuration from its parent amino acid.

Powder X-ray diffraction (PXRD) is an essential tool for identifying crystalline phases and confirming the structural integrity of bulk materials. rsc.org It is particularly crucial for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Each polymorph yields a unique PXRD pattern, acting as a fingerprint for that specific crystalline phase. nih.gov

In the case of L-Tyrosine ethyl ester, PXRD has been used to verify its crystal structure by comparing the experimental diffraction pattern with a pattern calculated from single-crystal XRD data. researchgate.net Research has confirmed that L-tyrosine ethyl ester exhibits dimorphism, and PXRD is instrumental in distinguishing between these forms. nih.gov For instance, the structure of one of its dimorphs (Phase II) was determined from powder diffraction data and verified through calculations. nih.gov

Research has revealed that L-Tyrosine ethyl ester is dimorphic, existing in at least two different crystalline forms at atmospheric pressure, referred to as Phase I and Phase II. nih.govresearchgate.net Further investigation under high pressure has identified a third form, Phase III. rsc.org

Phase II is the thermodynamically stable form under ambient conditions. nih.govresearchgate.net The transition between Phase II and Phase I is temperature-dependent, occurring at approximately 306 ± 4 K (33 ± 4 °C). nih.govresearchgate.net This transition is reversible, and its study is critical for understanding the compound's stability.

Furthermore, applying pressure introduces another layer of complexity to its phase behavior. At room temperature, the commercially available form of L-tyrosine ethyl ester transforms into the previously unknown Form III at a pressure of around 0.45 GPa. rsc.org The construction of a pressure-temperature phase diagram allows for a comprehensive understanding of the relative stabilities of these solid phases, showing the system is enantiotropic at low pressure but becomes monotropic at high pressure, where Form III is the only stable solid phase. rsc.org

Chromatographic and Other Analytical Techniques

Chromatographic methods are indispensable for separating components in a mixture, making them vital for assessing the purity of L-Tyrosine ethyl ester hydrochloride.

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the chemical purity and enantiomeric excess of chiral compounds. heraldopenaccess.us For L-Tyrosine ethyl ester hydrochloride, commercial suppliers often specify a purity of ≥99.5%, a value confirmed by HPLC analysis. chemimpex.com

Determining the enantiomeric excess is crucial to ensure the compound consists predominantly of the desired L-enantiomer. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP) to separate the L- and D-enantiomers. chromatographytoday.comuma.es Polysaccharide-based CSPs are widely used for this purpose. nih.gov A typical analysis involves dissolving the sample and running it through the HPLC system, where the two enantiomers interact differently with the CSP and elute at different times, allowing for their quantification. sigmaaldrich.com

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used in synthetic chemistry to monitor the progress of a reaction. itwreagents.comscientificlabs.co.uk In the synthesis of L-Tyrosine ethyl ester hydrochloride via the esterification of L-Tyrosine, TLC is used to track the consumption of the starting material. chemicalbook.com By spotting small aliquots of the reaction mixture onto a TLC plate over time, chemists can observe the disappearance of the L-Tyrosine spot and the appearance of the L-Tyrosine ethyl ester product spot. The reaction is considered complete when no L-Tyrosine is detected by TLC. chemicalbook.com Additionally, TLC is used as a quality control measure, with some commercial products specifying a purity of ≥98% as determined by this method. sigmaaldrich.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of L-Tyrosine ethyl ester hydrochloride exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.

Detailed analysis of the FT-IR spectrum reveals the presence of key functional groups. The broad absorption band typically observed in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group and the N-H stretching of the primary amine hydrochloride. The presence of the ester functional group is confirmed by the strong carbonyl (C=O) stretching vibration, which typically appears around 1735-1750 cm⁻¹. This is a distinguishing feature from its parent amino acid, L-Tyrosine.

The aromatic ring gives rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic ring are generally observed just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce a series of bands in the 1450-1600 cm⁻¹ region. Furthermore, the out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic ring. For a para-substituted ring, as in L-Tyrosine, a characteristic band is expected in the 800-850 cm⁻¹ region. researchgate.net

The fingerprint region, below 1500 cm⁻¹, contains a complex series of absorptions that are unique to the molecule as a whole, arising from various bending and stretching vibrations, including those of the C-O and C-N bonds.

Interactive Table of Representative FT-IR Absorption Bands for L-Tyrosine Ethyl Ester Hydrochloride

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-2500 | O-H Stretch, N-H Stretch | Phenolic -OH, Amino -NH₃⁺ |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2980-2850 | C-H Stretch | Aliphatic C-H (ethyl group) |

| ~1740 | C=O Stretch | Ester Carbonyl |

| ~1600, 1515, 1450 | C=C Stretch | Aromatic Ring |

| ~1240 | C-O Stretch | Ester, Phenolic |

| ~830 | C-H Out-of-Plane Bend | para-Substituted Aromatic Ring |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific instrument used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore responsible for the characteristic UV absorption of L-Tyrosine ethyl ester hydrochloride is the para-substituted phenolic ring.

In an aqueous solution, L-Tyrosine and its derivatives typically exhibit two main absorption bands. iosrjournals.org The primary absorption maximum (λmax) is observed around 275 nm, which is attributed to the π → π* electronic transition of the phenolic chromophore. iosrjournals.org A second, more intense absorption band is typically found at a shorter wavelength, around 224 nm. iosrjournals.org

The position and intensity of these absorption bands can be influenced by the solvent polarity and pH. For instance, in acidic solutions, the phenolic hydroxyl group remains protonated, leading to the characteristic absorption profile. The esterification of the carboxylic acid group in L-Tyrosine to form the ethyl ester does not significantly alter the electronic transitions of the phenolic ring, and thus the UV-Vis spectrum of L-Tyrosine ethyl ester hydrochloride is expected to be very similar to that of L-Tyrosine itself under acidic conditions.

Interactive Table of Expected UV-Vis Absorption Maxima for L-Tyrosine Ethyl Ester Hydrochloride in Aqueous Solution

| Wavelength (λmax) | Electronic Transition | Chromophore |

| ~275 nm | π → π | Phenolic Ring |

| ~224 nm | π → π | Phenolic Ring |

Note: The molar absorptivity (ε) is dependent on the concentration and the specific conditions of the measurement.

Biochemical Pathways and Enzymatic Interactions

Role in Neurotransmitter Precursor Studies

The primary role of L-tyrosine in neurochemistry is its function as a precursor to catecholamine neurotransmitters. ontosight.aiintercell-pharma.de L-Tyrosine ethyl ester hydrochloride is frequently utilized in research to explore these synthesis pathways and investigate transport mechanisms across the blood-brain barrier. ontosight.aichemimpex.com

L-tyrosine is the starting molecule for the synthesis of dopamine (B1211576), norepinephrine (B1679862), and epinephrine. intercell-pharma.dewikipedia.org L-Tyrosine ethyl ester hydrochloride acts as a pro-drug or precursor that can be converted to L-tyrosine within the body, subsequently entering this critical pathway. The conversion of L-tyrosine to catecholamines is a multi-step enzymatic process. nih.gov

The first and rate-limiting step is the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine), a reaction catalyzed by the enzyme tyrosine hydroxylase (TH). wikipedia.orgnih.gov Following its formation, L-DOPA is rapidly converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). wikipedia.org In neurons that produce norepinephrine, dopamine is then transported into synaptic vesicles where it is converted to norepinephrine by the enzyme dopamine β-hydroxylase. nih.gov Research has shown that increasing the availability of L-tyrosine can elevate the synthesis and metabolism of catecholamines in regions like the prefrontal cortex and striatum. nih.gov

Table 1: Enzymatic Conversion of L-Tyrosine to Catecholamines

| Precursor | Enzyme | Product | Function |

|---|---|---|---|

| L-Tyrosine | Tyrosine Hydroxylase (TH) | L-DOPA | Intermediate compound |

| L-DOPA | Aromatic L-amino acid decarboxylase (AADC) | Dopamine | Neurotransmitter |

| Dopamine | Dopamine β-hydroxylase | Norepinephrine | Neurotransmitter |

For L-tyrosine to be used in central nervous system neurotransmitter synthesis, it must first cross the blood-brain barrier (BBB). This transport is mediated by specific carrier systems, primarily the large neutral amino acid (LNAA) transport system. nih.gov L-Tyrosine ethyl ester hydrochloride is investigated for its potential to cross the BBB, with some research suggesting its modified structure may enhance this permeation. ontosight.aichemimpex.com

Studies on L-tyrosine conjugates have explored the structural requirements for recognition by the LNAA carrier. nih.gov Research using in situ brain perfusion techniques indicates that a free carboxylic function is important for transport, while a free amino group may not be essential, provided the modified group can assume a positive charge. nih.gov This finding is relevant to esterified derivatives like L-Tyrosine ethyl ester hydrochloride, as it suggests the LNAA system may recognize and transport such modified amino acids, potentially influencing brain catecholamine levels more effectively than the parent amino acid. ontosight.ai

Involvement in Metabolic Research

Beyond its role in neurochemistry, L-Tyrosine ethyl ester hydrochloride is a tool in broader metabolic research, including studies on protein formation, hepatic processing, and cellular transport. chemimpex.comchemimpex.com

As a derivative of a proteinogenic amino acid, L-Tyrosine ethyl ester hydrochloride is used as a building block in protein synthesis research. fengchengroup.comchemimpex.com L-tyrosine itself is a fundamental component of almost all proteins in the body. intercell-pharma.de In laboratory settings, the ethyl ester form can be used to study the mechanisms of amino acid metabolism and the incorporation of amino acids into peptides and proteins. ontosight.aichemimpex.com

The liver plays a central role in the metabolism of amino acids, including tyrosine. nih.gov Studies in patients with various liver diseases, such as cirrhosis, have shown that the capacity to metabolize tyrosine is significantly impaired. nih.gov These patients often exhibit elevated fasting plasma tyrosine levels and a delayed return to baseline after a tyrosine load, indicating the liver's critical function in its catabolism. nih.gov While direct research on the hepatic catabolism of L-tyrosine ethyl ester hydrochloride is limited, it is understood that the compound would first be hydrolyzed to L-tyrosine, which then enters the standard metabolic pathways. These pathways involve oxidative reactions that break down the amino acid.

The transport of L-tyrosine and its derivatives into cells is crucial for their participation in metabolic processes. This is accomplished by amino acid transport systems, such as the LNAA transporter, which is not only present at the BBB but also in other tissues. nih.gov Research into the transport of L-tyrosine conjugates helps elucidate the specificity of these transport systems. nih.gov The chemical modification in L-Tyrosine ethyl ester hydrochloride—the ethyl ester group—alters its physicochemical properties, which can influence its interaction with these transport proteins and its subsequent bioavailability for processes like protein synthesis or neurotransmitter production. ontosight.ai

Table 2: Investigated Roles of L-Tyrosine Ethyl Ester Hydrochloride

| Research Area | Specific Focus | Key Findings/Observations |

|---|---|---|

| Neurotransmitter Precursor Studies | Catecholamine Biosynthesis | Serves as a precursor for the synthesis of L-DOPA, dopamine, and norepinephrine via enzymatic pathways. wikipedia.orgnih.gov |

| Blood-Brain Barrier Permeation | Investigated for its ability to be transported by the Large Neutral Amino Acid (LNAA) carrier system. chemimpex.comnih.gov | |

| Metabolic Research | Protein Synthesis | Used as a building block in laboratory studies of protein and peptide synthesis. fengchengroup.comchemimpex.com |

| Hepatic Metabolism | The liver is the primary site for the catabolism of tyrosine, its parent compound. nih.gov | |

| Amino Acid Transport | Its transport into cells is mediated by specific carrier proteins, affecting its bioavailability. ontosight.ainih.gov |

Interactions with Proteolytic Enzymes

L-Tyrosine ethyl ester hydrochloride's structure, featuring an aromatic side chain and a labile ester group, dictates its interactions with proteolytic enzymes that exhibit specific substrate preferences.

Substrate Specificity for Trypsin

Trypsin is a serine protease with a well-defined substrate specificity, preferentially cleaving peptide chains at the carboxyl side of basic amino acids, namely lysine (B10760008) and arginine. nih.gov The basis for this specificity lies in the structure of its S1 binding pocket, which contains a negatively charged aspartic acid residue (Asp 189) at its base. nih.gov This residue electrostatically attracts and binds the positively charged side chains of lysine and arginine.

Given that L-Tyrosine is an aromatic amino acid with a neutral, hydrophobic side chain, L-Tyrosine ethyl ester hydrochloride does not fit the substrate profile for trypsin. The enzyme's binding pocket is not structured to favorably accommodate the bulky, non-polar phenolic group of tyrosine, and thus, the compound is not recognized or hydrolyzed efficiently by trypsin. nih.gov

Degradation by Esterase and Protease Enzymes

The ethyl ester linkage in L-Tyrosine ethyl ester hydrochloride is a target for hydrolysis by various enzymes. Esterases are a broad class of hydrolases that catalyze the cleavage of ester bonds. nih.gov In a biological system, non-specific esterases can hydrolyze L-Tyrosine ethyl ester hydrochloride into its constituent parts: L-Tyrosine and ethanol (B145695). This enzymatic action is a fundamental metabolic process for ester-containing compounds.

In addition to dedicated esterases, some proteases also exhibit esterase activity, meaning they can hydrolyze ester bonds in addition to their primary function of cleaving peptide bonds. This activity is particularly noted in serine proteases where the catalytic mechanism for attacking the carbonyl carbon is similar for both ester and amide bonds. Therefore, proteases with a binding pocket that can accommodate the tyrosine side chain may facilitate the degradation of the compound.

α-Chymotrypsin-Mediated Hydrolysis

In stark contrast to trypsin, α-chymotrypsin shows a strong preference for substrates containing large, hydrophobic amino acid residues, particularly aromatic ones such as phenylalanine, tryptophan, and tyrosine. biocyclopedia.comlibretexts.org The S1 binding pocket of chymotrypsin (B1334515) is deep and non-polar, providing an ideal environment for the phenolic side chain of tyrosine.

Consequently, L-Tyrosine ethyl ester and its N-acylated derivatives (e.g., N-acetyl-L-tyrosine ethyl ester or BTEE) are excellent substrates for α-chymotrypsin. nih.govcncb.ac.cnworthington-biochem.com The enzyme catalyzes the hydrolysis of the ethyl ester bond through its characteristic covalent catalysis mechanism involving the catalytic triad (B1167595) (Ser-195, His-57, Asp-102). biocyclopedia.com The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester, which ultimately leads to the release of ethanol and the formation of an acyl-enzyme intermediate that is subsequently hydrolyzed to release L-Tyrosine. libretexts.org

Table 1: Substrate Specificity of Proteases for L-Tyrosine Ethyl Ester This is an interactive table. Click on the headers to sort.

| Enzyme | Preferred Substrate Residue | Binding Pocket Characteristics | Interaction with L-Tyrosine Ethyl Ester |

|---|---|---|---|

| Trypsin | Basic (Lysine, Arginine) | Deep, negatively charged (Asp 189) nih.gov | Poor substrate |

| α-Chymotrypsin | Aromatic (Tyrosine, Phenylalanine) | Deep, hydrophobic, non-polar libretexts.org | Excellent substrate |

Enzyme Inhibition and Activation Studies

Beyond serving as a substrate, derivatives of L-Tyrosine have been investigated for their ability to modulate the activity of various enzymes.

Inhibition of Trypsin Activity by L-Tyrosine Derivatives

While not a substrate, certain molecular structures incorporating tyrosine can influence trypsin activity. Research into polypeptide nanogels has shown that those containing aromatic amino acids can exhibit an inhibitory effect on trypsin. beilstein-journals.org This inhibition is thought to occur through the physical blocking of the enzyme's active site, preventing the natural substrate from binding. beilstein-journals.org Although specific studies on L-Tyrosine ethyl ester hydrochloride as a direct trypsin inhibitor are limited, these findings suggest that tyrosine-containing structures can, in certain contexts, modulate the function of enzymes for which they are not a primary substrate.

Alpha-Glycosidase Inhibitory Activity

Alpha-glucosidase inhibitors are compounds that interfere with the enzymes responsible for breaking down carbohydrates in the small intestine, thereby controlling postprandial blood glucose levels. nih.gov Bioactive peptides derived from various protein sources have been identified as potential α-glucosidase inhibitors. nih.gov Notably, some studies have indicated that peptides containing hydrophobic residues can exhibit strong inhibitory activity. nih.gov

While a wide range of natural compounds, including flavonoids and saponins, have been documented as α-glucosidase inhibitors, direct research evaluating the specific inhibitory activity of L-Tyrosine ethyl ester hydrochloride is not extensively covered in the literature. nih.govresearchgate.net However, the presence of tyrosine in peptides with known inhibitory effects suggests that this amino acid residue can be a component of molecules with activity against α-glucosidase.

Table 2: Summary of Enzymatic Interactions This is an interactive table. Click on the headers to sort.

| Enzyme Class | Specific Enzyme | Role of L-Tyrosine Ethyl Ester/Derivatives | Mechanism/Note |

|---|---|---|---|

| Protease | Trypsin | Poor Substrate / Potential Inhibitor | Specificity for basic residues prevents hydrolysis nih.gov; Tyrosine-containing polymers may block the active site. beilstein-journals.org |

| Protease | α-Chymotrypsin | Substrate | Hydrophobic binding pocket accommodates the tyrosine side chain, leading to efficient hydrolysis of the ester bond. biocyclopedia.comlibretexts.org |

| Esterase | Non-specific Esterases | Substrate | General enzymatic hydrolysis of the ethyl ester bond. nih.gov |

| Glycosidase | α-Glucosidase | Potential Inhibitor (as part of larger structures) | Tyrosine is found in some inhibitory peptides, but the activity of the isolated ethyl ester is not well-documented. nih.gov |

Investigation of Antioxidant Mechanisms

Radical Scavenging Properties

Studies on L-Tyrosine have demonstrated its capacity to scavenge various free radicals, including the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. nih.gov Phenolic compounds, such as L-Tyrosine, can donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thus terminating the damaging chain reactions. nih.gov The esterification at the carboxyl group is not expected to significantly alter this fundamental radical scavenging mechanism inherent to the phenolic moiety.

In a comparative study, L-Tyrosine exhibited a 30.6% inhibition of lipid peroxidation in a linoleic acid emulsion at a concentration of 20 µg/mL. nih.gov This indicates a direct involvement in preventing the oxidative degradation of lipids, a key process in cellular damage. The study also confirmed its effectiveness in scavenging DPPH and ABTS radicals, among others. nih.gov

Further research focusing specifically on L-Tyrosine ethyl ester hydrochloride is necessary to quantify its radical scavenging efficacy, typically expressed as an IC50 value (the concentration required to scavenge 50% of the radicals). Such data would allow for a direct comparison with other known antioxidants.

Role in Combating Oxidative Stress

Oxidative stress arises from an imbalance between the production of ROS and the body's ability to detoxify these reactive intermediates. Chronic oxidative stress is implicated in the pathogenesis of numerous diseases. The role of L-Tyrosine and its derivatives in mitigating oxidative stress is an area of active investigation.

High concentrations of L-Tyrosine have been shown to induce oxidative stress in certain in vivo models, leading to an increase in markers of cellular damage such as thiobarbituric acid reactive species (TBARS) and protein carbonyl levels. nih.gov However, it is also proposed that under different conditions, L-Tyrosine may act as a precursor for the synthesis of important antioxidants and neurotransmitters, indirectly contributing to the cellular defense against oxidative stress.

The ethyl ester derivative, by potentially improving bioavailability and cellular uptake, may modulate the response to oxidative stress. It is hypothesized that L-Tyrosine ethyl ester hydrochloride could influence the levels of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase and catalase, although specific studies are required to confirm this. nih.gov The impact of this compound on oxidative stress markers would provide valuable insights into its potential protective or pro-oxidant roles in different biological contexts.

Macromolecular Binding Studies

The interaction of small molecules with plasma proteins is a critical determinant of their pharmacokinetic and pharmacodynamic properties. Serum albumin, the most abundant protein in the blood, plays a crucial role in the transport and disposition of numerous endogenous and exogenous compounds.

Affinity Studies with Other Blood Proteins

Beyond albumin, other blood proteins such as globulins and lipoproteins can also bind to and transport small molecules. The extent of this binding can influence the free concentration of a compound in the plasma and, consequently, its biological activity.

Currently, there is a lack of specific research findings on the interaction of L-Tyrosine ethyl ester hydrochloride with other blood proteins. Such studies would be valuable to create a comprehensive understanding of its distribution and transport in the circulatory system. Techniques such as equilibrium dialysis, ultrafiltration, and circular dichroism could be employed to investigate these interactions and determine the binding affinities.

Pharmacological and Biological Activity Research

Neurochemical and Cognitive Function Research Models

The primary interest in L-Tyrosine and its derivatives in neuroscience stems from its role as a direct precursor to the catecholamine neurotransmitters: dopamine (B1211576) and norepinephrine (B1679862). These neurotransmitters are fundamental to various cognitive processes, mood regulation, and the body's response to stress. L-Tyrosine ethyl ester hydrochloride is investigated as a more efficient delivery form of L-tyrosine to the brain.

Studies on Mood Regulation Pathways

Research into the effects of L-tyrosine on mood regulation is based on its function as a precursor to dopamine and norepinephrine, neurotransmitters implicated in mood and emotional processing. nih.gov Studies suggest that by increasing the availability of L-tyrosine, the synthesis of these catecholamines can be supported, particularly in situations where they are depleted, such as under stress. nih.gov While direct studies on L-Tyrosine ethyl ester hydrochloride's specific impact on mood regulation pathways are not extensively detailed in available literature, the rationale for its use in research models is predicated on the hypothesis that its enhanced bioavailability could lead to more efficient replenishment of cerebral catecholamines.

The theoretical framework suggests that reduced levels of serotonin (B10506) and/or catecholamines can increase vulnerability to lowered mood, especially after exposure to stressful events. researchgate.net However, evidence for L-tyrosine supplementation as a treatment for depression remains inconclusive. nih.gov Research in this area continues to explore the potential of L-tyrosine and its derivatives to influence mood, with the understanding that their effects are likely most pronounced when neurotransmitter function is compromised. nih.gov

Research into Cognitive Enhancement Mechanisms

The investigation into L-tyrosine and its derivatives for cognitive enhancement is an active area of research. The core mechanism under investigation is the potential for L-tyrosine to counteract cognitive deficits that occur during periods of high cognitive demand or stress. nih.gov These demanding situations can lead to a temporary depletion of dopamine and norepinephrine in the brain. nih.gov By providing an exogenous source of their precursor, L-tyrosine, it is hypothesized that the brain can maintain optimal synthesis and release of these neurotransmitters, thus supporting cognitive functions. frontiersin.org

Studies have shown that L-tyrosine administration can improve cognitive control functions, including working memory, task switching, and response inhibition, particularly in demanding circumstances. nih.govrug.nl The ethyl ester form of L-tyrosine is of interest in this research due to its potential for improved absorption and ability to cross the blood-brain barrier, which could make it a more effective cognitive enhancer. The research focuses on how this enhanced delivery might translate to more robust effects on cognitive performance. However, it is also noted that the effects of tyrosine on cognition can be complex, with some studies in older adults suggesting that higher doses might not always lead to improved function. nih.gov

Antimicrobial Efficacy Investigations

Derivatives of amino acids, including L-tyrosine esters, have been synthesized and evaluated for their potential as antimicrobial agents. This line of research is driven by the urgent need for new classes of antibiotics to combat resistant bacterial strains.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

Cationic surfactants derived from L-tyrosine esters have demonstrated notable antibacterial properties. Research has shown that these compounds are generally more active against Gram-positive bacteria than Gram-negative bacteria. nih.govresearchgate.net The mechanism of action is believed to involve the interaction of the cationic surfactant with the bacterial cell membrane, leading to disruption of the membrane's topology, depolarization, lysis, and ultimately, cell death. nih.gov

The effectiveness of these compounds has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The following table summarizes the antibacterial activity of a series of L-tyrosine alkyl ester ammonium (B1175870) hydrochlorides against various bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) for C12 Ester |

| Staphylococcus aureus | Gram-Positive | 3.9 |

| Staphylococcus epidermidis | Gram-Positive | 3.9 |

| Bacillus subtilis | Gram-Positive | 7.8 |

| Escherichia coli | Gram-Negative | 125 |

| Pseudomonas aeruginosa | Gram-Negative | 250 |

| Klebsiella pneumoniae | Gram-Negative | 125 |

Data synthesized from studies on L-tyrosine ester analogues. nih.govacademie-sciences.fr

Structure-Activity Relationship (SAR) for Antimicrobial Properties

The antimicrobial potency of L-tyrosine esters is closely linked to their chemical structure, a concept explored through Structure-Activity Relationship (SAR) studies. A key finding in this area is the influence of the alkyl chain length of the ester group on antibacterial efficacy. nih.gov

Research indicates that the antibacterial activity increases with the length of the alkyl chain. researchgate.net However, this trend is not linear and exhibits a "cut-off" effect. For Gram-positive bacteria, the optimal activity is typically observed with a 12-carbon (C12) alkyl chain. nih.gov For Gram-negative bacteria, this cut-off point is reached with a shorter alkyl chain, generally between eight to ten carbons (C8-C10). nih.gov This suggests that a specific lipophilicity, conferred by the alkyl chain, is necessary for effective interaction with the bacterial membrane.

Beyond the chain length, both electrostatic and hydrophobic interactions are critical for the bactericidal properties of these compounds. nih.gov The cationic nature of the molecule facilitates the initial interaction with the negatively charged bacterial cell surface, while the hydrophobic alkyl chain promotes insertion into and disruption of the lipid bilayer. nih.gov The presence of an unbranched alkyl chain, such as in methyl and ethyl esters, has been noted as being necessary for significant antibacterial activity in some related chemical structures. mdpi.com

Antiproliferative and Anticancer Mechanism Studies

The potential of L-tyrosine derivatives as antiproliferative and anticancer agents has been explored through the design and synthesis of novel hybrid molecules and drug delivery systems. The underlying strategy is to use the L-tyrosine moiety as a vehicle to target cancer cells or to enhance the efficacy of existing anticancer treatments.

One area of investigation involves the creation of hybrid molecules that couple a cytotoxic agent to L-tyrosine. For example, L-tyrosine has been modified and attached to a cisplatin (B142131) analog with the goal of targeting the estrogen receptor alpha (ERα). nih.gov The hypothesis was that the L-tyrosine portion could act as a transporter, concentrating the cytotoxic platinum(II) moiety in hormone-dependent breast cancer cells. nih.gov While the final L-tyrosine-Pt(II) hybrids in this particular study were found to be inactive, their platinum(II) precursors demonstrated activity comparable to that of cisplatin against breast cancer cell lines, indicating the potential of this approach. nih.gov

Another research avenue has focused on using L-tyrosine in nanoparticle-based drug delivery systems. In one study, L-tyrosine-loaded nanoparticles were developed to enhance the antitumoral activity of direct electric current (electrochemotherapy). nih.gov The rationale was that L-tyrosine could increase the production of reactive oxidative species, known as chloramines, in the electrolytic medium generated by the direct current, thereby optimizing its tumor-destroying effects. nih.gov The in vitro results showed that the combination of L-tyrosine-loaded nanoparticles with direct current significantly increased cytotoxicity in a murine multidrug-resistant melanoma cell line model. nih.gov

The following table summarizes the findings from these antiproliferative and anticancer mechanism studies.

| Research Approach | Key Findings | Cell Line/Model |

| L-tyrosine-platinum(II) hybrid molecules | Final hybrids were inactive, but platinum(II) precursors showed activity similar to cisplatin. | Breast cancer cell lines |

| L-tyrosine-loaded nanoparticles with direct electric current | Significantly increased in vitro cytotoxicity. | Murine multidrug-resistant melanoma cell line (B16F10) |

Data synthesized from studies on L-tyrosine derivatives in cancer research. nih.govnih.gov

Cytotoxicity Screening in Cancer Cell Lines (HeLa, MCF-7, KB)

Derivatives of L-Tyrosine have been the subject of cytotoxicity studies against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and KB (oral epidermoid carcinoma).

Synthetic β-nitrostyrene derivatives have demonstrated inhibitory activity against MCF-7 cells with an IC50 value of 0.81 ± 0.04 µg/mL. nih.gov In other research, piperidinyl-diethylstilbestrol (DES) and pyrrolidinyl-DES exhibited cytotoxicity against the MCF-7 cell line. nih.gov The inhibitory effect of certain derived compounds on this breast cancer cell line was found to occur through the reduction of cell proliferation and induction of cell-cycle arrest in the S phase, without apoptosis. nih.gov

Furthermore, tyrosine-chlorambucil conjugates have been shown to facilitate cellular uptake through L-type amino acid transporter 1 (LAT1) in the human breast cancer cell line MCF-7. nih.gov This enhanced uptake resulted in greater cytotoxicity compared to chlorambucil (B1668637) alone. nih.gov The IC50 concentrations of various tyrosine kinase inhibitors have been determined for MCF-7 cells, with dasatinib (B193332) showing an IC50 of 0.67 µM and sorafenib (B1663141) an IC50 of 16.0 µM. juniperpublishers.com Another study found that dasatinib induced apoptosis in over 70% of MCF-7 cells. juniperpublishers.com

Gold nanoparticles synthesized from the ethanolic extract of Curcuma caesia rhizome, which contains various bioactive compounds, have shown significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines. researchgate.net In a separate study, ellagic acid-coated gold nanoparticles (EA-AuNPs) displayed an IC₅₀ of 59.58 µg/mL against oral epidermoid carcinoma (KB) cells. researchgate.net

Table 1: Cytotoxicity of L-Tyrosine Derivatives and Related Compounds in Cancer Cell Lines

| Compound/Derivative | Cell Line | Measurement | Result | Reference |

|---|---|---|---|---|

| β-nitrostyrene derivative (CYT-Rx20) | MCF-7 | IC50 | 0.81 ± 0.04 µg/mL | nih.gov |

| Dasatinib | MCF-7 | IC50 | 0.67 µM | juniperpublishers.com |

| Sorafenib | MCF-7 | IC50 | 16.0 µM | juniperpublishers.com |

| Ellagic acid-coated Gold Nanoparticles (EA-AuNPs) | KB | IC₅₀ | 59.58 µg/mL | researchgate.net |

Mechanisms of Action in Cell Proliferation Inhibition

The mechanisms by which L-Tyrosine derivatives inhibit cell proliferation are multifaceted and often depend on the specific structural modifications of the parent compound. Tyrosine kinases, a family of enzymes that play a crucial role in cellular signaling pathways governing cell proliferation and migration, are a primary target. nih.gov Inhibition of these kinases, particularly those involved in angiogenesis like the vascular endothelial growth factor receptor (VEGFR), is a key strategy in cancer therapy. nih.gov

Anti-angiogenic tyrosine kinase inhibitors (TKIs) function by binding to the ATP-binding site of the kinase, preventing the phosphorylation that activates downstream signaling pathways essential for cell growth and division. nih.govyoutube.com For instance, sunitinib (B231) acts as a competitive inhibitor to ATP for VEGFR-2. nih.gov TKIs can be classified into different types based on their binding mode to the kinase. nih.gov

In the context of breast cancer, some synthetic derivatives of L-Tyrosine have been found to inhibit cell proliferation by inducing cell-cycle arrest in the S phase. nih.gov Another mechanism involves the inhibition of P-glycoprotein (P-gp), a protein associated with multidrug resistance, by lowering mitochondrial membrane potentials and ATP levels in MCF-7 cells. nih.gov Furthermore, the conjugation of L-tyrosine to chemotherapeutic agents like chlorambucil can enhance their uptake into cancer cells via the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells, leading to increased intracellular drug concentration and greater antiproliferative activity. nih.govresearchgate.net

Antiviral Activity Research

Investigation of Antiviral Effects against Chikungunya Virus (CHIKV)

Research has identified dihalogenated compounds derived from L-tyrosine as effective inhibitors of Chikungunya virus (CHIKV) infection in vitro. mdpi.comnih.govresearchgate.net These synthetic derivatives, which include dibrominated and dichlorinated L-tyrosine phenolic compounds, have demonstrated significant anti-CHIKV activity. mdpi.com The antiviral efficacy of these compounds is influenced by their specific structural modifications. mdpi.comnih.govresearchgate.net

Six dihalogenated L-tyrosine derivatives (dH-Y), labeled C1 to C6, which were modified with bromine or chlorine and in their amino groups, were evaluated for their anti-CHIKV potential. mdpi.comnih.govresearchgate.net All six compounds were found to decrease the expression of viral proteins when cells were treated prior to infection. mdpi.comnih.govresearchgate.net Specifically, compounds C1, C2, and C3 inhibited the formation of infectious viral particles, while C4, C5, and C6 were effective at inhibiting the viral genome. mdpi.comnih.govresearchgate.net

Elucidation of Antiviral Mechanisms

The antiviral mechanisms of L-tyrosine derivatives against CHIKV are diverse and dependent on the specific chemical structure of the compound. mdpi.comnih.gov When cells are treated before viral infection, some compounds interfere with the early stages of the viral life cycle. mdpi.comnih.gov For example, compounds C1 and C3 were found to reduce viral adhesion, while C2 and C3 inhibited the internalization of the virus into the host cell. mdpi.comnih.govresearchgate.net This interference with viral entry is potentially linked to the in silico predicted interaction of these compounds with the fusion peptide of the E1 viral protein. mdpi.comnih.gov

In post-infection treatment scenarios, compounds C3, C4, C5, and C6 were shown to inhibit infectious viral particles. mdpi.comnih.govresearchgate.net Their mechanism of action appears to target the late stages of the viral replication cycle, such as viral assembly, rather than the budding process. mdpi.comnih.gov One of the proposed broader mechanisms for the antiviral action of L-tyrosine derivatives is the induction of endoplasmic reticulum (ER) stress. mdpi.com It has also been suggested that these compounds may have a virucidal effect by interacting with the receptor-binding domain (RBD) of viral spike proteins, thereby interfering with viral entry. mdpi.com

Table 2: Antiviral Mechanisms of Dihalogenated L-Tyrosine Derivatives (dH-Y) against CHIKV

| Compound | Pre-Infection Treatment Effect | Post-Infection Treatment Effect | Putative Mechanism | Reference |

|---|---|---|---|---|

| C1 | Inhibited infectious viral particles, reduced viral adhesion | - | Interference with viral entry | mdpi.comnih.govresearchgate.net |

| C2 | Inhibited infectious viral particles, reduced viral internalization | - | Interference with viral entry | mdpi.comnih.govresearchgate.net |

| C3 | Inhibited infectious viral particles, reduced viral adhesion and internalization | Inhibited infectious viral particles | Multi-stage inhibition (entry and assembly) | mdpi.comnih.govresearchgate.net |

| C4 | Inhibited viral genome | Inhibited infectious viral particles | Inhibition of late-stage replication (assembly) | mdpi.comnih.govresearchgate.net |

| C5 | Inhibited viral genome | Inhibited infectious viral particles | Inhibition of late-stage replication (assembly) | mdpi.comnih.govresearchgate.net |